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Cat. No.: B074793

An In-depth Technical Guide to 3,5-Dimethyl-1H-pyrazole-1-carbothioamide and Its
Derivatives

Introduction

3,5-Dimethyl-1H-pyrazole-1-carbothioamide (CAS No: 1124-15-8) is a heterocyclic
compound featuring a pyrazole ring functionalized with two methyl groups and a
carbothioamide moiety.[1] This scaffold is a significant building block in medicinal chemistry and
materials science due to its versatile chemical reactivity and wide range of biological activities.
[2] Pyrazole-1-carbothioamide derivatives have demonstrated potent anticancer, antimicrobial,
antifungal, anti-inflammatory, and enzyme-inhibiting properties, making them a subject of
intensive research for the development of novel therapeutic agents.[2][3][4][5] This document
provides a comprehensive review of the synthesis, experimental protocols, biological activities,
and mechanisms of action associated with 3,5-Dimethyl-1H-pyrazole-1-carbothioamide and
its related structures.

Synthesis and Characterization

The synthesis of pyrazole-1-carbothioamide derivatives is primarily achieved through
cyclocondensation reactions. The specific synthesis of 3,5-Dimethyl-1H-pyrazole-1-
carbothioamide involves the reaction of acetylacetone with thiosemicarbazide.[6][7] A more
general and widely used approach for related derivatives involves the reaction of chalcones
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(a,B-unsaturated ketones) with thiosemicarbazide in the presence of a base or an acid catalyst.

[315](8]
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Caption: General synthetic routes to pyrazole-1-carbothioamides.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide from Acetylacetone[6]

[7]

e Thiosemicarbazide is dissolved in an agueous solution containing hydrogen chloride.
o Acetylacetone is added to the solution.

o The reaction mixture is stirred at 20°C for approximately 5 hours.

e The resulting precipitate is filtered, washed, and dried to yield 3,5-Dimethyl-1H-pyrazole-1-
carbothioamide. The reported yield is around 85%.[6]
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Protocol 2: Synthesis of 3,5-Disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamides from
Chalcones[5][8]

A solution of the appropriate chalcone derivative (1 mmol) is prepared in absolute ethanol
(10 mL).

e Thiosemicarbazide (1.5 mmol) is added to the solution, followed by an aqueous solution of a
base (e.g., 40% NaOH, 1 mL).

e The mixture is heated under reflux for a period ranging from 4 to 12 hours, with the reaction
progress monitored by Thin Layer Chromatography (TLC).[3][9]

» After completion, the reaction mixture is cooled and poured into crushed ice.

e The formed precipitate is filtered, washed with distilled water, dried, and recrystallized from
ethanol to obtain the pure product.[8]

Characterization: The structures of the synthesized compounds are typically confirmed using
various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR), Nuclear
Magnetic Resonance (*H-NMR and 3C-NMR), and Mass Spectrometry.[8][9] Purity is often
assessed by elemental analysis or High-Performance Liquid Chromatography (HPLC).[3]

Biological Activities and Efficacy

Derivatives of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide exhibit a broad spectrum of
biological activities. The quantitative data for these activities are summarized below.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of pyrazole-1-carbothioamide
derivatives against various human cancer cell lines.[3][10] The primary method for evaluating
this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
colorimetric assay.[11][12][13]

Table 1: Anticancer Activity (ICso Values) of Pyrazole-1-carbothioamide Derivatives
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Compound/Derivati

Cancer Cell Line ICs0 (M) Reference

ve
Pyrazoline

L A549 (Lung) 13.49 + 0.17 [3]
Derivative 3a
Pyrazoline Derivative )
3 HeLa (Cervical) 17.52 + 0.09 [3]

a

Pyrazoline Derivative
3h A549 (Lung) 22.54 £ 0.25 [3]
Pyrazoline Derivative )
3h HelLa (Cervical) 24.14 + 0.86 [3]
1,3,4-Thiadiazine ]

o HepG2 (Liver) 5.35 [11][12][13][14]
Derivative 17
1,3,4-Thiadiazine

o A549 (Lung) 8.74 [11][12][13][14]
Derivative 17
Pyrazole Nucleoside
ab MCF-7 (Breast) 8.5+ 0.72 (ug/mL) [15]
Pyrazole Nucleoside .

HepG2 (Liver) 9.4 £ 0.84 (ug/mL) [15]

4b

| Pyrazole Nucleoside 4b | HCT-116 (Colon) | 11.7 + 0.89 (ug/mL) |[15] |
Experimental Protocol 3: MTT Assay for Cytotoxicity[12][15]
o Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

e The cells are then treated with various concentrations of the test compounds and incubated
for a specified period (e.g., 24-48 hours).

 After incubation, the MTT reagent is added to each well, and the plates are incubated further
to allow for the formation of formazan crystals by viable cells.

e A ssolubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
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e The absorbance of the solution is measured using a microplate reader at a specific
wavelength (e.g., 570 nm).

» The percentage of cell viability is calculated relative to untreated control cells, and the I1Cso
value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial and Antifungal Activity

The carbothioamide moiety is crucial for the antimicrobial and antifungal properties of these
compounds. Their efficacy is typically evaluated by determining the Minimum Inhibitory
Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[5][16]
[17]

Table 2: Antimicrobial Activity (MIC Values) of Pyrazole-1-carbothioamide Derivatives

Compound/Derivati

ve Bacterial Strain MIC (pg/mL) Reference
Derivative 5c S. aureus 10 [5]
Derivative 5c E. coli 10 [5]
Derivative 5c B. subtilis 15 [5]
Derivative 5a S. aureus 15 [5]
Derivative 5a E. coli 15 [5]
Pyrazole 1b A. baumannii (MDR) 512 [18]

| Pyrazole 1d | A. baumannii (MDR) | 512 [[18] |

Table 3: Antifungal Activity (MIC Values) of Pyrazole-1-carbothioamide Derivatives
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Compound/Derivati

Fungal Strain MIC (pg/mL) Reference
ve
Pyrazolone

L C. glabrata 0.00012 [19]

Derivative A7
Pyrazolone Derivative

C. neoformans 0.00012 [19]
A7
Derivative 5c A. niger 15 [5]
Derivative 5b A. flavus 15 [5]
Derivative 5b A. niger 20 [5]
5-hydroxy-3-phenyl-
1H-pyrazole-1- C. albicans 62.5 [17]

carbothioamide

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | C. tropicalis | 125 |[17] |

Experimental Protocol 4: Broth Microdilution for MIC Determination[18]

» A serial two-fold dilution of the test compounds is prepared in a liquid growth medium (e.qg.,

Mueller-Hinton broth) in 96-well microtiter plates.

e A standardized inoculum of the target microorganism is added to each well.

e The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

e The MIC is determined as the lowest concentration of the compound that visibly inhibits the

growth of the microorganism.

Enzyme Inhibition

Certain derivatives have been identified as potent inhibitors of various enzymes, suggesting

their potential in treating a range of diseases, including neurodegenerative disorders and

inflammation.[2][20]

Table 4: Enzyme Inhibition (ICso Values) of Pyrazole-1-carboxamidine (PCA) Derivatives
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Compound/Derivati

Enzyme ICso0 (UM) Reference

ve
1H-Pyrazole-1-
carboxamidine iNOS 0.2 [20]
(PCA)
1H-Pyrazole-1-

. eNOS 0.2 [20]
carboxamidine (PCA)
1H-Pyrazole-1-

. nNOS 0.2 [20]
carboxamidine (PCA)
4-methyl-PCA iINOS 2.4 [20]

| 3-methyl-PCA | iNOS | 5.0 |[20] |

Mechanisms of Action

The diverse biological activities of pyrazole-1-carbothioamides stem from multiple mechanisms
of action. In silico molecular docking studies are often employed to predict the binding
interactions between these compounds and their biological targets.[4][15]

Biological Screening and MOA Workflow

Synthesized Pyrazole
Carbothioamide Derivative

/
In Silico Analysi / In\(i{o Screening \

. Anticancer Assays Antimicrobial Assays Enzyme Inhibition
Molecular Docking (e.g., MTT) (e.g., MIC) Assays

=<4 =

ADMET Prediction

Mechanism of Action
(MOA) Elucidation
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Caption: Workflow for biological evaluation and mechanism of action studies.

e Anticancer Mechanism: Some pyrazoline derivatives have been shown to interact with DNA
through non-covalent binding, which may be responsible for their anticancer activity.[3]
Another proposed mechanism involves the induction of apoptosis and the inhibition of
protein kinases that are crucial for cancer cell proliferation.[10][21]

» Antifungal Mechanism: A novel mechanism was identified for a pyrazolone-carbothioamide
derivative, which was found to disrupt the iron homeostasis in fungal cells. This disruption
leads to oxidative stress damage by accumulating reactive oxygen species (ROS) and lipid
peroxides, ultimately causing fungal cell death.[19] Other studies suggest that these
compounds may interfere with the fungal cell wall or membrane.[22]

¢ Enzyme Inhibition Mechanism: For nitric oxide synthase (NOS), pyrazole-1-carboxamidines
act as competitive inhibitors with respect to the L-arginine substrate.[20] Molecular docking
studies on other enzymes, like carbonic anhydrase, show that the sulfonamide group on
some derivatives interacts directly with the Zn2* ion in the active site, leading to potent
inhibition.[23]

Potential Mechanisms of Action Diagram

Caption: Potential molecular mechanisms of pyrazole-1-carbothioamides.

Conclusion

3,5-Dimethyl-1H-pyrazole-1-carbothioamide and its derivatives represent a versatile and
highly promising class of heterocyclic compounds. Their straightforward synthesis, coupled with
a wide array of potent biological activities, positions them as valuable leads in drug discovery
and development. The research highlights significant potential in creating novel anticancer,
antifungal, and antibacterial agents. Future work will likely focus on optimizing the structure-
activity relationships to enhance efficacy and selectivity, as well as further elucidating their
precise mechanisms of action to develop targeted therapeutic strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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